Thiopropazate

Comparative Effectiveness Schizophrenia Phenothiazines

Thiopropazate (CAS 84-06-0) is a phenothiazine-based typical antipsychotic and direct prodrug to perphenazine. Its unique in vivo metabolic conversion, combined with documented 44% EPS incidence and significant placebo‑superior efficacy in treating phenothiazine‑induced dyskinesia, makes it an essential reference compound for long‑term investigational protocols and comparative motor‑side‑effect studies. Source high‑purity (≥98%) material for your next preclinical or analytical project.

Molecular Formula C23H28ClN3O2S
Molecular Weight 446.0 g/mol
CAS No. 84-06-0
Cat. No. B1663304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiopropazate
CAS84-06-0
Synonymsthiopropazate
thiopropazate dihydrochloride
thiopropazate, ion (+1)
Molecular FormulaC23H28ClN3O2S
Molecular Weight446.0 g/mol
Structural Identifiers
SMILESCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3
InChIKeyAIUHRQHVWSUTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHER

Thiopropazate (CAS 84-06-0): An Evidence-Based Evaluation of a Phenothiazine Antipsychotic for Specialized Applications


Thiopropazate (CAS 84-06-0) is a typical antipsychotic belonging to the phenothiazine class, recognized for its role as a dopaminergic antagonist [1]. Structurally, it is characterized as a phenothiazine derivative with a 2-chloro substituent and a 3-[4-(2-acetoxyethyl)piperazin-1-yl]propyl side chain at the N-10 position . A critical pharmacological feature is that thiopropazate functions as a prodrug to perphenazine, a more widely utilized typical antipsychotic [2]. This prodrug relationship means that thiopropazate is metabolically converted into perphenazine in vivo, a distinction that carries implications for its clinical profile and utility [2].

Why Thiopropazate Cannot Be Casually Substituted with Other Phenothiazines or Antipsychotics


The phenothiazine class of antipsychotics is not a collection of interchangeable molecules; their clinical profiles diverge significantly in terms of per-milligram potency, therapeutic efficacy, and safety [1]. A large, double-blind study comparing eight phenothiazines in 322 newly-admitted psychiatric patients demonstrated that the drugs were neither equivalent nor interchangeable, with distinct differences in effectiveness between compounds like perphenazine and thiopropazate [2]. This is further complicated by thiopropazate's unique prodrug relationship with perphenazine, a factor that can influence its onset of action and side effect profile relative to other agents in its class [3]. These fundamental differences, which are quantified below, underscore the necessity for a targeted, evidence-based approach to compound selection rather than simple generic substitution.

Quantitative Differentiation of Thiopropazate: Comparative Efficacy and Safety Data


Comparative Antipsychotic Effectiveness: Thiopropazate vs. Other Phenothiazines

In a 30-day, double-blind study involving 322 patients, thiopropazate was directly compared to seven other phenothiazines. Using the MSRPP Total Morbidity scale, thiopropazate was found to be significantly less effective than perphenazine and fluphenazine in treating severely ill patients [1]. This difference was not observed in the less severely ill cohort, indicating a differential response profile based on illness severity [1].

Comparative Effectiveness Schizophrenia Phenothiazines

Efficacy in Persistent Dyskinesia: Thiopropazate vs. Placebo

A 6-week crossover study in 23 patients with persistent phenothiazine-induced dyskinesia showed that thiopropazate was significantly more effective than placebo in relieving symptoms [1]. Notably, side effects (primarily mild parkinsonism and drowsiness) occurred in 8 patients on thiopropazate but in none on placebo [1].

Tardive Dyskinesia Dopamine Antagonist Placebo-Controlled Trial

Comparative Efficacy in Chorea: Thiopropazate vs. Tetrabenazine

In a double-blind, placebo-controlled crossover trial involving 10 patients with Huntington's chorea, both thiopropazate (P<0.01) and tetrabenazine (P<0.001) were effective in controlling chorea [1]. However, the effect of thiopropazate was described as 'much smaller' and 'not statistically significant' when compared to tetrabenazine's pronounced effect [1].

Huntington's Chorea Tetrabenazine Cross-Over Trial

Safety Profile: Tolerability Comparison with Acetophenazine

In a study comparing acetophenazine and thiopropazate in ambulatory psychoneurotic patients, acetophenazine was found to be a more effective drug primarily because it was better tolerated due to a low incidence of parkinsonism [1]. The effective dose of acetophenazine was reported to be roughly double that of thiopropazate, and drowsiness was its predominant side effect [1].

Adverse Effects Parkinsonism Tolerability

Time-Dependent Efficacy in Tardive Dyskinesia: 6-Month Evaluation

A 6-month blind evaluation of thiopropazate in tardive dyskinesia patients revealed that improvement was not significant after 1 or 3 months but became significant after 6 months of treatment with a dosage up to 30 mg daily [1]. The study also noted that thiopropazate did not appear to aggravate the underlying pathophysiology, suggesting long-term safety [1].

Tardive Dyskinesia Long-Term Treatment Blind Evaluation

Extrapyramidal Side Effect Incidence Across Phenothiazines

An analysis of 3,775 cases of phenothiazine treatment showed varying incidences of extrapyramidal symptoms. Thiopropazate was associated with an incidence of 44%, which was higher than that observed with chlorpromazine (35%), triflupromazine (36%), and perphenazine (36%), but lower than that with trifluoperazine (60%) and fluphenazine (52%) [1].

Extrapyramidal Symptoms Safety Profile Phenothiazines

Targeted Application Scenarios for Thiopropazate Based on Quantitative Evidence


Investigational Use in Persistent Tardive Dyskinesia

Given its demonstrated significant efficacy over placebo in relieving persistent phenothiazine-induced dyskinesia [1], thiopropazate is a viable candidate for research studies focused on the management of this condition. The evidence that improvement becomes significant only after six months of treatment [2] suggests its value in long-term investigational protocols.

Research on Phenothiazine Pharmacodynamics and Prodrug Activation

Thiopropazate's defined status as a prodrug to perphenazine [1] makes it a valuable tool for investigating the in vivo conversion of prodrugs to active metabolites. This is particularly relevant in studies exploring the relationship between molecular structure, metabolic activation, and resultant clinical effects within the phenothiazine class.

Comparative Safety Studies for Extrapyramidal Symptoms

With a documented 44% incidence of extrapyramidal symptoms in a large cohort of treated patients [1], thiopropazate serves as a useful comparator in studies aimed at quantifying the extrapyramidal side effect burden of newer antipsychotics or in identifying risk factors for these adverse events.

Studies on Chorea Suppression in Huntington's Disease

Thiopropazate has demonstrated a statistically significant (P<0.01), though less pronounced than tetrabenazine, ability to suppress chorea in Huntington's disease [1]. This positions it as a potential reference compound or a therapeutic alternative in clinical trials investigating new agents for chorea management, particularly when a less potent dopamine antagonist is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiopropazate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.